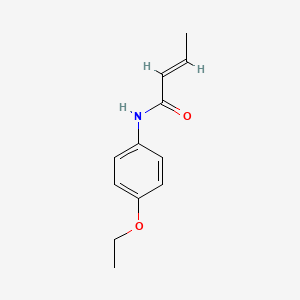

(E)-N-(4-ethoxyphenyl)but-2-enamide

Description

Overview of α,β-Unsaturated Amides in Contemporary Organic Synthesis and Chemical Sciences

α,β-Unsaturated amides are a significant class of organic compounds characterized by a carbonyl group conjugated with a carbon-carbon double bond. This structural motif is a key building block in a wide array of natural products and synthetic molecules. nih.govthermofisher.com Their importance in organic synthesis stems from the reactivity of the conjugated system, which allows for a variety of chemical transformations. These compounds can undergo nucleophilic conjugate additions, cycloadditions, and reductions, making them versatile intermediates for the construction of more complex molecular architectures. mdpi.com The development of stereoselective methods for the synthesis of α,β-unsaturated amides, such as palladium-catalyzed hydroaminocarbonylation and Horner-Wadsworth-Emmons reactions, has further expanded their utility in modern organic chemistry. nih.govspectrabase.com

Significance of N-Aryl Amide Scaffolds in Modern Chemical Research

The N-aryl amide linkage, where an amide nitrogen is directly attached to an aromatic ring, is a prevalent feature in many biologically active compounds and functional materials. researchgate.netchemsrc.comresearchgate.net This structural unit is found in approximately 25% of all known pharmaceuticals, highlighting its importance in medicinal chemistry. researchgate.net The planarity of the amide bond and the electronic properties of the aryl group can influence the molecule's conformation and its ability to interact with biological targets. N-aryl amides exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. nih.govmdpi.com Consequently, the development of efficient and environmentally friendly methods for the synthesis of N-aryl amides remains an active area of research. researchgate.netnih.gov

Contextualization of (E)-N-(4-ethoxyphenyl)but-2-enamide within Amide Chemistry and Structural Stereoisomerism

This compound integrates the key features of both α,β-unsaturated amides and N-aryl amides. Its structure consists of a but-2-enamide (B7942871) core, which provides the reactive α,β-unsaturated system, and an N-(4-ethoxyphenyl) group. The "(E)" designation in its name refers to the stereochemistry of the carbon-carbon double bond. Stereoisomerism is a critical concept where molecules have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. nih.gov

Research Scope and Objectives for Advanced Investigations of this compound

Further research on this compound would likely focus on several key areas. A primary objective would be the development and optimization of synthetic routes to produce the compound with high yield and stereoselectivity. Detailed characterization using modern spectroscopic and crystallographic techniques would be essential to fully elucidate its molecular structure and properties. Investigations into its reactivity, particularly at the α,β-unsaturated system, could reveal its potential as an intermediate in the synthesis of more complex molecules. Given the biological activities associated with both α,β-unsaturated amides and N-aryl amides, another significant research direction would be the exploration of its pharmacological profile.

Detailed Research Findings

While specific research dedicated solely to this compound is limited, a wealth of information can be inferred from closely related compounds.

Synthesis and Characterization

The synthesis of this compound would likely involve the acylation of 4-ethoxyaniline with an activated derivative of (E)-but-2-enoic acid (crotonic acid). A common method for forming the amide bond is the reaction of an amine with an acyl chloride or anhydride (B1165640). For instance, the synthesis of related N-aryl amides has been achieved by reacting an aniline (B41778) derivative with an appropriate acyl chloride in the presence of a base. mdpi.com

The structural characterization of this compound can be predicted based on data from analogous compounds.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Features | Reference Compounds |

| ¹H NMR | Signals for the ethoxy group (a triplet and a quartet), aromatic protons on the ethoxyphenyl ring (two doublets characteristic of para-substitution), vinylic protons of the but-2-enamide moiety, a doublet for the methyl group, and a broad singlet for the N-H proton. thermofisher.com | Phenacetin (N-(4-ethoxyphenyl)acetamide) thermofisher.com, (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide nih.gov |

| ¹³C NMR | Resonances for the ethoxy carbons, aromatic carbons (with distinct signals for the substituted and unsubstituted positions), carbonyl carbon, vinylic carbons, and the methyl carbon. | 4-(4-Ethoxyphenyl)-2-hydroxy-4-oxo-N-phenylbut-2-enamide spectrabase.com, Phenacetin thermofisher.com |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (amide I band, ~1650 cm⁻¹), C=C stretching, and C-O stretching of the ether group. nih.govresearchgate.net | (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide nih.gov, N-(substituted phenyl)benzenesulphonamides researchgate.net |

Table 2: Physicochemical Properties of this compound (Predicted)

| Property | Predicted Value/Range | Basis of Prediction |

| Molecular Formula | C₁₂H₁₅NO₂ | - |

| Molecular Weight | 205.25 g/mol | - |

| XLogP3 | ~2.5 | Based on similar structures like (E)-2-ethyl-4-(3-methylphenyl)but-2-enamide nih.gov |

| Hydrogen Bond Donor Count | 1 | Amide N-H group |

| Hydrogen Bond Acceptor Count | 2 | Carbonyl oxygen and ether oxygen |

Compound Names Mentioned

Properties

IUPAC Name |

(E)-N-(4-ethoxyphenyl)but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-5-12(14)13-10-6-8-11(9-7-10)15-4-2/h3,5-9H,4H2,1-2H3,(H,13,14)/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUAQAXXJAYRFY-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C=C/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E N 4 Ethoxyphenyl but 2 Enamide

Established Synthetic Pathways and Precursor Chemistry

Traditional methods for the synthesis of (E)-N-(4-ethoxyphenyl)but-2-enamide rely on fundamental organic reactions, primarily focusing on the formation of the amide bond from readily available precursors.

Amidation Reactions Utilizing But-2-enoic Acid Derivatives

The most direct and established route to N-aryl-α,β-unsaturated amides involves the reaction of an amine with a carboxylic acid derivative. In the context of this compound, this entails the coupling of 4-ethoxyaniline with a derivative of but-2-enoic acid (crotonic acid).

Commonly used but-2-enoic acid derivatives include:

But-2-enoyl chloride (Crotonyl chloride): This is a highly reactive acylating agent that readily reacts with 4-ethoxyaniline, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. The reaction is often performed in an inert aprotic solvent such as dichloromethane (B109758) or diethyl ether at reduced temperatures to control the exothermic reaction.

But-2-enoic anhydride (B1165640): This reagent offers a less vigorous alternative to the acyl chloride, producing but-2-enoic acid as a byproduct. The reaction conditions are similar, though it may require slightly elevated temperatures to proceed at a practical rate.

But-2-enoic acid: Direct amidation using the carboxylic acid itself requires the use of a coupling agent to activate the carboxyl group. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

These classical methods are well-documented and provide reliable access to the target compound, forming the bedrock of its synthetic chemistry.

Strategies for N-Acylation of 4-Ethoxyaniline

The N-acylation of 4-ethoxyaniline is the cornerstone of forming the desired amide bond. The nucleophilicity of the nitrogen atom in 4-ethoxyaniline is sufficient to attack activated carbonyl species derived from but-2-enoic acid.

Key strategies include:

Schotten-Baumann Conditions: This typically involves the reaction of 4-ethoxyaniline with crotonyl chloride in a two-phase system, for instance, dichloromethane and an aqueous solution of a base like sodium hydroxide. The base neutralizes the generated HCl, driving the reaction to completion.

Mixed Anhydride Method: But-2-enoic acid can be converted to a mixed anhydride, for example, by reacting it with isobutyl chloroformate in the presence of a tertiary amine. This mixed anhydride is then treated with 4-ethoxyaniline to yield the amide. This method avoids the use of highly reactive acyl chlorides.

Use of Activating Agents: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used to convert but-2-enoic acid into the corresponding acyl chloride in situ, which then reacts with 4-ethoxyaniline.

These methods provide a versatile toolkit for chemists to effect the N-acylation of 4-ethoxyaniline, with the choice of method often depending on the desired scale, purity requirements, and the availability of reagents.

Stereoselective Synthesis of the (E)-Isomer

The geometry of the carbon-carbon double bond is a critical aspect of the target molecule's structure. The synthesis of the (E)-isomer is generally favored thermodynamically.

(E)-But-2-enoic Acid as a Precursor: The most straightforward approach to ensure the (E)-geometry in the final product is to start with (E)-but-2-enoic acid (crotonic acid) or its derivatives. The common synthetic routes involving acylation typically proceed with retention of the double bond geometry.

Isomerization: In cases where a mixture of (E) and (Z) isomers is formed, isomerization can sometimes be achieved. For α,β-unsaturated amides, this can occasionally be accomplished by treatment with acid or a radical source, although this is less common and can be substrate-dependent.

Wittig-type Reactions: While not a direct amidation, olefination reactions like the Horner-Wadsworth-Emmons reaction can be employed to construct the α,β-unsaturated amide backbone with high (E)-selectivity. For instance, the reaction of a phosphonate (B1237965) ylide derived from an N-(4-ethoxyphenyl)acetamide derivative with an appropriate aldehyde would yield the (E)-alkene.

Novel Approaches and Catalyst-Driven Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods for amide bond formation, offering milder reaction conditions, broader substrate scope, and improved efficiency.

Transition Metal-Catalyzed Amidation Protocols (e.g., Palladium-catalyzed methods)

Palladium-catalyzed cross-coupling reactions have become a powerful tool for C-N bond formation. syr.edu These methods can be applied to the synthesis of N-aryl amides, including this compound.

A general approach involves the coupling of an aryl halide or its equivalent with an amide. While direct N-acylation is more common for this specific target, related palladium-catalyzed methodologies for N-arylation of amides exist. syr.edunih.gov These reactions typically employ a palladium precursor, a phosphine (B1218219) ligand, and a base. The catalytic cycle is generally believed to involve oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amide, and subsequent reductive elimination to form the N-aryl amide and regenerate the active catalyst. syr.edu

For instance, a hypothetical palladium-catalyzed synthesis could involve the coupling of 4-ethoxy-iodobenzene with but-2-enamide (B7942871). The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed. syr.edu

More advanced palladium-catalyzed methods include aminocarbonylation, where an aryl halide, an amine, and carbon monoxide are coupled. nsf.govacs.org A selective synthesis of (E)-β-fluoro-α,β-unsaturated amides has been achieved via palladium-catalyzed aminocarbonylation, highlighting the potential for stereocontrol in such systems. acs.org

Table 1: Examples of Palladium-Catalyzed Amidation and Related Reactions

| Catalyst System | Reactants | Product Type | Reference |

| Pd(dba)₂ / BINAP | Aryl bromide, N,N-dialkylacetamide | α-Arylated amide | nih.gov |

| {Pd(allyl)Cl}₂ / Xantphos | 1-Fluoro-2,2-diiodovinylarene, Secondary amine, CO | (E)-β-Fluoro-α,β-unsaturated amide | acs.org |

| Pd catalyst / Phosphine ligand | Aryl halide, Amide | N-Aryl amide | syr.edu |

| Pd catalyst / CuF₂ | Arylsilane, Amine, CO | N-Aryl amide | nsf.gov |

This table provides examples of palladium-catalyzed reactions relevant to amide synthesis and may not be a direct synthesis of the title compound.

Organocatalytic Methods for Amide Bond Formation

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive transition metals. For amide bond formation, various organocatalysts have been developed.

Carbodiimide-based Catalysis: While DCC and EDC are stoichiometric reagents, catalytic versions of carbodiimides have been explored.

Phosphine-based Catalysts: Certain phosphines can act as catalysts in amidation reactions, often proceeding through a phosphonium (B103445) intermediate.

Boric Acid Derivatives: Boronic acids and their derivatives have been shown to catalyze the direct amidation of carboxylic acids and amines, likely by activating the carboxylic acid through the formation of an acyloxyboronate intermediate.

While specific examples for the synthesis of this compound using organocatalysis are not extensively documented in readily available literature, the general principles of organocatalytic amidation are applicable. These methods offer a green and often milder alternative to traditional and metal-catalyzed approaches.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, frequently resulting in higher yields and significantly shorter reaction times when compared to conventional heating methods. tandfonline.comnih.gov This approach has been successfully applied to the synthesis of amides, such as this compound, from carboxylic acids and amines. nih.govresearchgate.net The methodology leverages the ability of polar molecules within the reaction mixture to directly absorb microwave energy, which leads to rapid and uniform heating. tandfonline.com This efficient heating mechanism can enhance reaction rates and selectivity, thereby minimizing the formation of unwanted byproducts. arkat-usa.org

The synthesis of this compound via this technique typically involves the direct reaction of (E)-but-2-enoic acid with 4-ethoxyaniline. In some applications, the reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. nih.govresearchgate.net Catalysts, such as ceric ammonium (B1175870) nitrate (B79036) or phenylboronic acid in combination with a Lewis base, can be employed to further enhance the reaction efficiency, even in minute quantities. nih.govthieme-connect.com

The general procedure involves mixing the reactants, with or without a catalyst and solvent, in a vessel suitable for microwave irradiation. The mixture is then subjected to microwave energy in a dedicated reactor where parameters like temperature and time can be precisely controlled. tandfonline.comresearchgate.net For instance, reactions can be completed in as little as 8 to 12 minutes with almost quantitative yields, a significant improvement over traditional methods that can take several hours. tandfonline.com The progress of the reaction is often monitored using thin-layer chromatography (TLC). Following completion, the this compound product is isolated and purified through standard techniques like recrystallization or column chromatography. researchgate.net

The key advantages of using microwave irradiation for this synthesis are:

Reduced Reaction Time: Dramatically shorter reaction times, often minutes instead of hours. tandfonline.comnih.gov

Higher Yields: Often results in improved product yields. tandfonline.comnih.gov

Environmentally Friendly: The potential for solvent-free conditions reduces the environmental impact. nih.govresearchgate.net

Simplified Purification: High yields and fewer byproducts can simplify the product isolation process. nih.govresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is a crucial step in synthetic chemistry to maximize the yield and purity of the target compound, in this case, this compound. This process involves systematically adjusting various parameters to find the most efficient and effective synthetic protocol.

Several factors can be manipulated to enhance the yield of this compound. These include the choice of coupling reagents, catalysts, solvents, reaction temperature, and the molar ratio of the reactants. For amide bond formation, a variety of coupling reagents can be utilized. For example, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and N,N'-diisopropylethylamine (DIPEA) has been shown to be a highly efficient system for a broad range of carboxylic acids and amines, leading to high conversion rates. acs.orgnih.gov

In the context of microwave-assisted synthesis, optimization also involves fine-tuning the microwave-specific parameters. This includes the microwave power level and the duration of irradiation to ensure the reaction goes to completion without causing degradation of the reactants or the desired product. researchgate.net

A systematic approach to optimization might involve the following investigations:

Solvent Screening: Evaluating a range of solvents to find the one that offers the best balance of reactant solubility and efficient energy absorption from microwaves.

Catalyst Evaluation: Testing different catalysts, such as Lewis acids or other activating agents, to determine their effect on the reaction rate and yield. nih.govthieme-connect.com

Temperature Profiling: Conducting the reaction at various temperatures to identify the optimal point that maximizes yield while minimizing byproduct formation. researchgate.net

Reactant Stoichiometry: Varying the molar ratio of 4-ethoxyaniline to (E)-but-2-enoic acid or its activated form to drive the reaction towards completion.

The results of such optimization studies are often compiled into data tables to clearly demonstrate the impact of each variable on the final yield. This data-driven methodology allows for the development of a robust and high-yielding synthesis of this compound.

Table 1: Example of Reaction Condition Optimization for Amide Synthesis

| Entry | Coupling Reagent/Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | EDC/HOAt/DIPEA acs.orgnih.gov | DMSO | Room Temp | 960 | >75 nih.gov |

| 2 | Ceric Ammonium Nitrate nih.gov | None | Microwave | <15 | High nih.gov |

| 3 | Phenylboronic Acid/DMAPO thieme-connect.com | None | Microwave | - | 60-65 thieme-connect.com |

| 4 | None tandfonline.com | None | Microwave (150°C) | 6-8 | >90 tandfonline.com |

Note: The data in this table is illustrative and based on general findings for amide synthesis. Specific yields for this compound would require dedicated experimental investigation.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of (E)-N-(4-ethoxyphenyl)but-2-enamide, offering detailed insights into its proton and carbon framework.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide foundational information about the chemical environment of each atom. The ¹H NMR spectrum is anticipated to show distinct signals for the ethoxy group, the aromatic protons, the amide proton, and the protons of the but-2-enamide (B7942871) moiety. The para-substituted aromatic ring will display a characteristic AA'BB' system of doublets. thermofisher.com The protons of the but-2-enamide group will present as a doublet for the methyl group and two multiplets for the vinylic protons. The amide proton will likely appear as a broad singlet. thermofisher.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. science.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings. sdsu.edu It would confirm the coupling between the vinylic protons of the but-2-enamide group and the coupling between the methyl protons and the adjacent vinylic proton. It also helps in assigning the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C). sdsu.edu This experiment definitively assigns which proton is attached to which carbon, for example, linking the vinylic proton signals to their corresponding carbon signals in the alkene region of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is vital for connecting the different fragments of the molecule. Key correlations would include the amide proton to the carbonyl carbon and the aromatic carbons, as well as correlations from the ethoxy protons to the aromatic ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which helps in determining the molecule's conformation and stereochemistry. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethoxy) | ~1.4 | t, J ≈ 7.0 | CH₃ (ethoxy) | ~15 |

| CH₂ (ethoxy) | ~4.0 | q, J ≈ 7.0 | CH₂ (ethoxy) | ~64 |

| CH₃ (butenoyl) | ~1.9 | dd, J ≈ 7.0, 1.5 | CH₃ (butenoyl) | ~18 |

| =CH- (butenoyl, β to C=O) | ~7.0 | dq, J ≈ 15.0, 7.0 | =CH- (butenoyl, β to C=O) | ~140 |

| =CH- (butenoyl, α to C=O) | ~5.9 | dq, J ≈ 15.0, 1.5 | =CH- (butenoyl, α to C=O) | ~123 |

| Ar-H (ortho to OEt) | ~6.9 | d, J ≈ 9.0 | Ar-C (ortho to OEt) | ~115 |

| Ar-H (ortho to NH) | ~7.5 | d, J ≈ 9.0 | Ar-C (ortho to NH) | ~122 |

| NH | ~8.0 | br s | Ar-C (ipso, C-OEt) | ~156 |

| Ar-C (ipso, C-N) | ~131 | |||

| C=O (amide) | ~164 |

The stereochemistry at the carbon-carbon double bond of the but-2-enamide moiety is readily determined from ¹H NMR data. The magnitude of the coupling constant (J) between the two vinylic protons is diagnostic of the isomer. For the (E)-isomer, a large trans-coupling constant, typically in the range of 12-18 Hz, is expected. wpmucdn.com Conversely, the (Z)-isomer would exhibit a much smaller cis-coupling constant, usually between 6-12 Hz. The observation of a coupling constant of approximately 15 Hz for the vinylic protons would unequivocally confirm the (E) configuration. wpmucdn.com

Additionally, NOESY experiments can provide further proof of the stereochemistry. In the (E)-isomer, a Nuclear Overhauser Effect (NOE) would be observed between the β-vinylic proton and the α-vinylic proton, but not between the β-vinylic proton and the amide proton. For the (Z)-isomer, an NOE between the β-vinylic proton and the amide proton would be expected. The presence or absence of such spatial correlations provides definitive evidence for the assigned isomer. acs.orgacs.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by several key absorption bands. The secondary amide group gives rise to a distinct N-H stretching vibration, typically appearing in the range of 3370-3170 cm⁻¹ in solid samples due to hydrogen bonding. spectroscopyonline.com Another prominent feature is the amide I band (C=O stretch), which is expected to be strong and appear around 1680-1630 cm⁻¹. spectroscopyonline.com The position of this band is sensitive to hydrogen bonding. nih.govresearchgate.net The amide II band, a combination of N-H bending and C-N stretching, is also characteristic and typically found between 1570-1515 cm⁻¹. spectroscopyonline.com

Other significant peaks include the C=C stretching vibration of the alkene at approximately 1650-1600 cm⁻¹, C-H stretching from the aromatic ring above 3000 cm⁻¹, and C-H stretching from the aliphatic parts of the molecule just below 3000 cm⁻¹. The C-O stretching vibrations of the ethoxy group will produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The presence and position of the N-H and C=O bands can provide insight into the extent and nature of intermolecular hydrogen bonding within the solid-state structure of the compound. spcmc.ac.inacs.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | ~3300 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | <3000 | Medium |

| C=O Stretch (Amide I) | Amide | ~1650 | Strong |

| C=C Stretch | Alkene | ~1620 | Medium-Variable |

| N-H Bend (Amide II) | Amide | ~1540 | Strong |

| Asymmetric C-O-C Stretch | Aryl Ether | ~1240 | Strong |

| Symmetric C-O-C Stretch | Aryl Ether | ~1040 | Strong |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of the compound, as well as structural details derived from its fragmentation patterns.

HRMS is used to determine the exact mass of the molecular ion with high precision. For this compound, the molecular formula is C₁₂H₁₅NO₂. The theoretical monoisotopic mass can be calculated with high accuracy. The experimental measurement of the molecular ion's mass-to-charge ratio (m/z) by HRMS and its comparison with the theoretical value confirms the elemental composition, providing strong evidence for the proposed structure.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion (or a primary fragment ion) to generate a secondary mass spectrum. nationalmaglab.org This process, often using collision-induced dissociation (CID), provides valuable information about the molecule's structure by revealing its fragmentation pathways. nih.gov

For this compound, several key fragmentation pathways are expected. A primary cleavage would be the scission of the amide bond, which is a common fragmentation pathway for amides. rsc.orgyoutube.com This can lead to two main fragments: the but-2-enoyl cation and the 4-ethoxyaniline radical cation, or their neutral loss counterparts. Analysis of a similar compound, phenacetin, shows characteristic fragmentation including the loss of the acetyl group and subsequent fragmentation of the ethoxy-substituted ring. chegg.comchegg.com For the title compound, fragmentation of the ethoxy group (loss of ethene) from the 4-ethoxyphenyl fragment is also a likely pathway.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Structure / Identity |

|---|---|

| 205.10 | [M]⁺, Molecular Ion |

| 137.08 | [H₂N-C₆H₄-OCH₂CH₃]⁺, 4-ethoxyaniline fragment |

| 109.07 | [137 - C₂H₄]⁺, Loss of ethene from the ethoxy group |

| 69.03 | [CH₃CH=CHCO]⁺, But-2-enoyl cation |

X-ray Crystallography for Solid-State Structural Determination

Analysis of Molecular Geometry and Bond Parameters

Without experimental crystallographic data for this compound, a definitive analysis of its molecular geometry and bond parameters is not possible. Such an analysis would typically involve the precise measurement of the lengths of all covalent bonds and the angles between them. For instance, one would expect the butenamide chain to exhibit bond lengths and angles characteristic of its hybridized states, with the C=C double bond being shorter than the C-C single bonds. The geometry around the amide linkage and the planarity of the phenyl ring are other key features that would be quantified.

A hypothetical data table for such parameters would look as follows, but it is important to reiterate that the values are not available.

Hypothetical Bond Lengths and Angles for this compound

| Parameter | Expected Value Range |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.33 Å |

| C=C Bond Length | ~1.34 Å |

| N-H Bond Length | ~1.00 Å |

| C-O-C Angle (ethoxy) | ~118° |

Investigation of Intermolecular Interactions and Crystal Packing

The study of intermolecular interactions is crucial for understanding the solid-state behavior of a compound. In the case of this compound, one would anticipate the presence of several types of non-covalent interactions based on its chemical structure. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), suggesting that hydrogen bonding would be a dominant force in its crystal packing, likely forming chains or dimeric structures. The ethoxy group's oxygen atom could also act as a hydrogen bond acceptor.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties, such as melting point, solubility, and stability. A polymorphism study for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) to see if different crystal forms can be isolated. Each potential polymorph would then be characterized by X-ray diffraction to determine its unique crystal structure. The absence of any published crystallographic data for the parent compound implies that no polymorphs have been reported to date.

Chemical Reactivity and Reaction Mechanisms of E N 4 Ethoxyphenyl but 2 Enamide

Electrophilic Additions to the α,β-Unsaturated System

The carbon-carbon double bond in the butenamide moiety is susceptible to electrophilic attack. The presence of the electron-withdrawing amide group deactivates the alkene towards electrophiles compared to an isolated double bond. However, these reactions can proceed, often with specific regiochemical and stereochemical outcomes.

Mechanistic Studies of Addition Reactions

The mechanism of electrophilic addition to α,β-unsaturated carbonyl compounds, including amides, generally proceeds through a carbocation intermediate. The regioselectivity of the addition is governed by the stability of this intermediate. In the case of (E)-N-(4-ethoxyphenyl)but-2-enamide, protonation or attack by an electrophile can occur at either the α or β carbon of the double bond.

Attack at the β-carbon is generally disfavored due to the electron-withdrawing nature of the adjacent carbonyl group, which would destabilize a resulting carbocation at the α-position. Conversely, attack at the α-carbon leads to a carbocation at the β-position, which is also destabilized. However, resonance delocalization of the positive charge onto the carbonyl oxygen can provide some stabilization.

In the addition of haloacids (HX), the reaction is initiated by the protonation of the alkene, following Markovnikov's rule, where the proton adds to the less substituted carbon. libretexts.org This leads to the formation of a more substituted carbocation, which is then attacked by the halide anion. libretexts.org For conjugated systems, the possibility of 1,2- and 1,4-addition exists, leading to a mixture of products. libretexts.org

Mechanistic studies on similar α,β-unsaturated systems have utilized computational methods, such as density functional theory (DFT), to model transition states and predict reaction outcomes. comporgchem.comnih.gov These studies help in understanding the factors that control the stereochemistry and regioselectivity of the addition. comporgchem.com

Stereochemical Outcomes of Addition Reactions

The stereochemistry of electrophilic additions to alkenes can result in either syn or anti addition, depending on the reaction mechanism. youtube.com For this compound, which is a prochiral molecule, the addition across the double bond can generate new stereocenters.

If the attacking electrophile and the subsequent nucleophile add from the same side of the alkene plane, the product is a result of syn-addition. If they add from opposite sides, it is an anti-addition. youtube.com The planarity of the initial alkene allows for attack from either face, which can lead to the formation of a racemic mixture if no chiral influence is present. youtube.com

However, if the starting material already contains a stereocenter or if a chiral catalyst is used, diastereoselective or enantioselective additions can be achieved. chemistrysteps.com The stereochemical outcome is highly dependent on the specific reagents and reaction conditions employed. For instance, some reactions are known to be stereospecific, meaning that the stereochemistry of the starting alkene dictates the stereochemistry of the product, while others are stereoselective, favoring the formation of one stereoisomer over another. chemistrysteps.com

Nucleophilic Additions to the Carbonyl and β-Carbon

The electron-deficient nature of the α,β-unsaturated amide system makes it a prime target for nucleophilic attack. Nucleophiles can add to the carbonyl carbon (1,2-addition) or to the β-carbon (conjugate or 1,4-addition). The outcome of the reaction is influenced by the nature of the nucleophile, with "hard" nucleophiles favoring 1,2-addition and "soft" nucleophiles favoring 1,4-addition. beilstein-journals.org

Michael Addition Reactions and their Stereoselectivity

The Michael addition, a classic example of conjugate addition, involves the addition of a stabilized carbanion (enolate) or other soft nucleophiles to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation. beilstein-journals.org

For this compound, the Michael addition would proceed by the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final product. masterorganicchemistry.com The reactivity of α,β-unsaturated amides in Michael additions is generally lower than that of the corresponding esters or ketones due to the electron-donating nature of the nitrogen atom. acs.org However, these reactions can be promoted using various catalysts. acs.orgchemrxiv.org

The stereoselectivity of Michael additions to α,β-unsaturated amides can be controlled by using chiral auxiliaries, chiral catalysts, or by substrate control. beilstein-journals.org For instance, the use of chiral iminophosphorane catalysts has been shown to facilitate highly enantioselective sulfa-Michael additions to unactivated α,β-unsaturated amides. acs.orgchemrxiv.org Computational studies have been employed to understand the origins of this selectivity, highlighting the importance of substrate-catalyst binding interactions. acs.org

Table 1: Examples of Michael Addition Reactions to α,β-Unsaturated Amides

| Nucleophile | Catalyst/Conditions | Product Type | Stereoselectivity |

| Alkyl thiols | Bifunctional iminophosphorane | β-Thioether amides | High enantioselectivity acs.orgchemrxiv.org |

| Glycine equivalents | Ni(II) complex | β-Substituted pyroglutamic acids | High diastereoselectivity science.gov |

| Nitromethane | Biotinylated secondary amine | γ-Nitro amides | --- |

| Various C, N, O, S nucleophiles | Pd-Sn heterobimetallic catalyst | β-Functionalized amides | --- |

This table is for illustrative purposes and may not directly correspond to reactions with this compound.

Reductions of Amide and Alkene Moieties

The reduction of α,β-unsaturated amides can lead to different products depending on the reducing agent and reaction conditions. The double bond can be selectively reduced to give a saturated amide, or both the double bond and the amide carbonyl can be reduced.

Selective reduction of the carbon-carbon double bond (conjugate reduction) can be achieved using various reagents. For example, the SmI2-N,N-dimethylacetamide (DMA)-proton source system has been shown to rapidly and selectively reduce α,β-unsaturated esters and amides to the corresponding saturated compounds under mild conditions. oup.com Copper hydride (CuH) catalyzed reactions are also effective for the 1,4-reduction of α,β-unsaturated systems. nih.gov

The reduction of the amide functionality itself is more challenging. However, methods for the reduction of amides to amines are well-established. For α,β-unsaturated amides, a one-pot procedure involving a CuH-catalyzed reductive amidation followed by an iridium-catalyzed reduction can lead to γ-chiral amines. nih.gov Alternatively, selective reduction of the Weinreb amide portion in the presence of an α,β-unsaturated ester can be achieved using diisobutylaluminium hydride (DIBAL-H) after in situ protection of the ester. jst.go.jpnih.gov

Transformations at the Amide Nitrogen and Phenyl Moiety

Reactions can also be carried out on the amide nitrogen and the ethoxy-substituted phenyl ring, although these are generally less common than reactions at the α,β-unsaturated system.

Transformations at the amide nitrogen can include N-alkylation or N-acylation, though the lone pair on the nitrogen is delocalized into the carbonyl group, reducing its nucleophilicity. More complex transformations can involve the use of the amide as a precursor for other functional groups. For example, primary and secondary amides can be transformed into enamides through a process involving the addition of an α-boryl carbanion followed by a B-O elimination. nih.gov

The ethoxyphenyl group can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The ethoxy group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ethoxy group. Given that the butenamide substituent is at the para position, substitutions would be directed to the ortho positions.

N-Functionalization Strategies (e.g., N-Alkylation, N-Dehydrogenation)

N-functionalization targets the nitrogen atom of the amide group, a key site for introducing structural diversity.

N-Alkylation

The nitrogen of the amide group in this compound can be alkylated, a process that typically requires the initial deprotonation of the N-H bond to enhance its nucleophilicity. While specific studies on the N-alkylation of this particular compound are not prevalent in the reviewed literature, established methodologies for N-aryl amides are applicable.

A common approach involves the use of a strong base, such as sodium hydride (NaH), to generate a sodium amidate. This highly nucleophilic species can then react with an alkyl halide (e.g., methyl iodide) to yield the corresponding N-alkylated product. nih.gov More contemporary and atom-economical methods utilize transition metal catalysts. For example, iridium-based catalysts can facilitate the N-alkylation of amides using alcohols as the alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov In this process, the catalyst transiently oxidizes the alcohol to an aldehyde, which then condenses with the amide. The subsequent reduction of the resulting intermediate by the catalyst, which had borrowed the hydrogen, affords the N-alkylated amide and regenerates the catalyst. nih.gov

Table 1: Representative N-Alkylation Strategies for Amides

| Alkylating Agent | Catalyst/Reagent | Mechanistic Pathway |

| Alkyl Halide (R-X) | Strong Base (e.g., NaH) | Nucleophilic Substitution |

| Alcohol (R-OH) | Iridium or Rhodium Catalyst | Borrowing Hydrogen |

| Alcohol (R-OH) | Copper Catalyst | Dehydrogenative Coupling |

N-Dehydrogenation

While the direct dehydrogenation of a secondary amide like this compound to a stable product is not a common transformation, related dehydrogenative processes can occur. For instance, oxidative reactions could potentially lead to the formation of reactive iminium ion intermediates, which could then be trapped by various nucleophiles. The dehydrogenation of primary amides to nitriles is a more established transformation, often achieved using dehydrating agents like thionyl chloride (SOCl₂). nih.gov

Electrophilic Aromatic Substitution on the Ethoxyphenyl Ring

The 4-ethoxyphenyl group of this compound is highly susceptible to electrophilic aromatic substitution (EAS). The ethoxy (-OEt) group is a potent activating group, donating electron density to the benzene (B151609) ring via resonance, thereby increasing its nucleophilicity. masterorganicchemistry.com The amide group (-NHCOR), while less activating than an amino group due to the electron-withdrawing nature of the carbonyl, still directs incoming electrophiles to the ortho and para positions relative to the nitrogen atom. libretexts.org

The combined effect of these two groups strongly activates the aromatic ring and directs incoming electrophiles primarily to the positions ortho to the powerful ethoxy directing group. The general mechanism of EAS involves the attack of the π-electrons of the aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. byjus.comlumenlearning.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. byjus.comlumenlearning.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | (E)-N-(4-ethoxy-2-nitrophenyl)but-2-enamide |

| Bromination | Br₂, FeBr₃ | (E)-N-(2-bromo-4-ethoxyphenyl)but-2-enamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (E)-N-(2-acyl-4-ethoxyphenyl)but-2-enamide |

It is worth noting that Friedel-Crafts reactions on highly activated rings can sometimes be challenging to control and may lead to multiple substitutions or side reactions. libretexts.org

Cycloaddition Reactions Involving the But-2-enamide (B7942871) System

The α,β-unsaturated amide functionality in this compound allows it to act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org This reaction involves the [4+2] cycloaddition of a conjugated diene to the double bond of the butenamide system to form a six-membered ring. wikipedia.orgorganic-chemistry.org The electron-withdrawing nature of the amide carbonyl group activates the double bond towards reaction with electron-rich dienes. organic-chemistry.org

The Diels-Alder reaction is a concerted, stereospecific process where the stereochemistry of the dienophile is retained in the product. wikipedia.org Therefore, the (E)-configuration of the double bond in this compound would dictate the relative stereochemistry of the substituents on the newly formed cyclohexene (B86901) ring.

Beyond the Diels-Alder reaction, the but-2-enamide system could potentially participate in other pericyclic reactions, such as [3+2] cycloadditions with 1,3-dipolar species (e.g., azides, nitrile oxides) to furnish five-membered heterocyclic rings. lumenlearning.comyoutube.com The feasibility of these reactions would depend on the specific dipole and reaction conditions employed.

Mechanistic Investigations through Kinetic and Isotopic Studies

A detailed understanding of the reaction mechanisms for this compound can be achieved through kinetic and isotopic labeling studies. Although specific studies on this exact molecule are not extensively documented, the principles of these methods provide a framework for mechanistic elucidation.

Kinetic Studies would involve monitoring the reaction rates under varying concentrations of reactants and catalysts. For example, in an N-alkylation reaction, determining the reaction order with respect to the amide, the alkylating agent, and the base can help identify the rate-determining step of the reaction.

Isotopic Labeling offers a powerful method to trace the path of atoms during a reaction. nih.govresearchgate.netslideshare.netnih.gov For instance, to confirm the mechanism of electrophilic aromatic substitution, one could synthesize a deuterated version of this compound where the hydrogen atoms at the ortho positions to the ethoxy group are replaced with deuterium. The absence of a significant kinetic isotope effect (a slowing of the reaction rate with the deuterated substrate) would provide evidence that the C-H (or C-D) bond cleavage is not the rate-determining step, which is characteristic of most EAS reactions. masterorganicchemistry.com Similarly, using ¹³C or ¹⁵N labeling within the but-2-enamide moiety would allow for the tracking of these atoms in cycloaddition reactions using techniques like NMR spectroscopy or mass spectrometry.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

Geometry Optimization and Vibrational Frequency Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For (E)-N-(4-ethoxyphenyl)but-2-enamide, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational frequency analysis is typically performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for a theoretical prediction of the compound's IR spectrum.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

For this compound, an FMO analysis would reveal the spatial distribution of these orbitals. The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive molecule.

Reaction Pathway Elucidation and Transition State Characterization

DFT calculations can be used to model the entire course of a chemical reaction involving this compound. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, it also involves locating the transition state, which is the highest energy point along the reaction coordinate.

By characterizing the transition state, chemists can calculate the activation energy of the reaction, which is a primary determinant of the reaction rate. This allows for the theoretical prediction of reaction mechanisms and the exploration of different potential reaction pathways.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT provides a static picture of the most stable molecular structure, this compound is a flexible molecule that can adopt various conformations in solution or in the solid state. Molecular Dynamics (MD) simulations can be employed to explore this conformational landscape.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This provides a dynamic view of the molecule, revealing the different shapes it can adopt and the relative energies of these conformations. Such information is vital for understanding how the molecule might interact with other molecules, such as biological receptors or solvent molecules.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. For this compound, a QSPR study could focus on properties relevant to its reactivity or potential applications in materials science.

This would involve calculating a set of molecular descriptors (numerical values that encode different aspects of the molecular structure) and then using statistical methods to correlate these descriptors with an experimentally measured or computationally predicted property. This can lead to predictive models that can estimate the properties of similar, yet unsynthesized, compounds.

Computational Spectroscopic Prediction

In addition to IR spectroscopy, computational methods can predict other types of spectra. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly valuable.

By calculating the magnetic shielding around each nucleus in the molecule, it is possible to predict the chemical shifts that would be observed in a ¹H and ¹³C NMR spectrum. Comparing these predicted spectra with experimental data can be a powerful tool for structure verification and assignment of spectral peaks.

Derivatization and Chemical Modification Strategies

Synthesis of Analogues with Varied Substituents on the Phenyl Ring

Research into related N-aryl cinnamides, which share the N-phenyl amide core, provides significant insight into this approach. The electronic nature of the substituent on the phenyl ring—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—has been shown to be a critical determinant of activity in various biological assays. researchgate.net For instance, studies on N-phenylcinnamamide derivatives have shown that the introduction of different groups can significantly impact their potential. mdpi.com

Synthetic methods for creating these amide bonds vary. A common laboratory-scale method involves the use of thionyl chloride to convert the carboxylic acid to a more reactive acyl chloride intermediate. researchgate.net Alternative coupling agents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) are also employed, particularly when milder conditions are required. researchgate.net

The following table summarizes a selection of synthesized analogues based on the N-phenyl amide scaffold, highlighting the varied substituents explored by researchers.

| Compound Name | Phenyl Ring Substituent(s) | Synthetic Method Highlight | Reference |

| N-(4-chlorophenyl)cinnamamide | 4-chloro | Not specified | mdpi.com |

| N-(4-methoxyphenyl)cinnamamide | 4-methoxy | Not specified | mdpi.com |

| N-(4-ethoxyphenyl)cinnamamide | 4-ethoxy | Not specified | mdpi.com |

| (E)-N-(4-chlorophenyl)-3-(3-hydroxyphenyl)acrylamide | 4-chloro | Thionyl Chloride Method | mdpi.com |

| 1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride | 3-trifluoromethyl (on carbamoyl (B1232498) phenyl); 3,4-dichloro (on piperazine (B1678402) phenyl) | Multi-step synthesis | mdpi.com |

This table is generated based on available data for structurally related N-phenyl amides to illustrate the derivatization strategy.

Studies have demonstrated that the nature and position of these substituents can be crucial. nih.gov For example, in some series of compounds, the presence of an electron-withdrawing group was found to be more beneficial for in vitro antimycobacterial activity than an electron-donating group or an unsubstituted phenyl ring. mdpi.com Conversely, other studies on different scaffolds have noted that derivatives with both electron-withdrawing (-CF3) and electron-donating (-CH3) groups can show activity, indicating that the relationship is complex and system-dependent. nih.govresearchgate.net

Exploration of Derivatives with Modified Unsaturated Side Chains

Modification of the but-2-enamide (B7942871) side chain is another key derivatization strategy. This involves altering the length, rigidity, and electronic properties of the α,β-unsaturated system. A prominent example of this is the extension of the side chain to form cinnamamides, where a phenyl group is attached to the β-carbon of the unsaturated system. This modification introduces additional steric bulk and potential for π-π stacking interactions.

An example of such a derivative is N-(4-ethoxyphenyl)cinnamamide , which has been synthesized and characterized. mdpi.com This compound retains the N-(4-ethoxyphenyl)amide portion but replaces the methyl group of the butenamide chain with a phenyl group.

Further modifications can include the introduction of other functional groups onto the side chain. For instance, the synthesis of (E)-N-(4-ethoxyphenyl)-3-(3-hydroxyphenyl)acrylamide introduces a hydroxyl group onto the terminal phenyl ring of the cinnamoyl moiety. researchgate.net Another significant structural alteration is seen in N-(4-ethoxyphenyl)-3-oxobutanamide , where the double bond of the butenamide chain is replaced by a ketone, creating a β-ketoamide. researchgate.net This change fundamentally alters the electronic character and reactivity of the side chain.

The table below showcases examples of derivatives with modified side chains.

| Compound Name | Side Chain Structure | Key Modification from but-2-enamide | Reference |

| N-(4-ethoxyphenyl)cinnamamide | -CO-CH=CH-Phenyl | Phenyl group replaces methyl group | mdpi.com |

| (E)-N-(4-ethoxyphenyl)-3-(3-hydroxyphenyl)acrylamide | -CO-CH=CH-(3-hydroxyphenyl) | 3-hydroxyphenyl group replaces methyl group | researchgate.net |

| N-(4-ethoxyphenyl)-3-oxobutanamide | -CO-CH2-CO-CH3 | Keto group at C3, saturated chain | researchgate.net |

| (Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide | -CO-CO-C(OH)=CH-(4-methoxyphenyl) | Complex α,β-unsaturated γ-keto-α-hydroxy acid amide | mdpi.com |

This table is generated based on available data for N-(4-ethoxyphenyl) amides with varied side chains to illustrate the derivatization strategy.

These modifications allow for the fine-tuning of the molecule's geometry and its ability to interact with biological targets. The introduction of polar groups like hydroxyls or ketones can alter solubility and hydrogen bonding capabilities, while extending the conjugated system can affect electronic properties and potential for non-covalent interactions.

Development of Hybrid Molecules Incorporating the Amide Scaffold

A more advanced derivatization strategy involves the development of hybrid molecules. This approach combines the (E)-N-(4-ethoxyphenyl)but-2-enamide scaffold, or a part of it, with other distinct chemical moieties to create a single molecule with potentially synergistic or multi-target properties. The core amide structure serves as a linker or a foundational component in these larger constructs.

The literature suggests that creating hybrid molecules from N-aryl amide structures is a viable strategy for developing novel chemical entities. mdpi.comresearchgate.net For example, researchers have synthesized hybrid compounds by linking N-arylpiperazine structures to a carbamoyloxy bridge and a lipophilic phenyl moiety. mdpi.com In these designs, the amide-like carbamate (B1207046) linkage is central to connecting the different pharmacophoric elements. Another approach involves combining a 1,3,5-triazine (B166579) core with phenylethylamine moieties, where an amide or a related linkage could serve to connect the components. researchgate.net

These hybrid strategies aim to:

Combine Pharmacophores: Merge the structural features of the amide scaffold with another known active fragment to target multiple biological pathways.

Improve Physicochemical Properties: Attach moieties that can enhance properties like solubility, cell permeability, or metabolic stability.

Explore New Chemical Space: Generate novel molecular architectures that go beyond simple substitutions on the parent scaffold.

While specific examples starting directly from this compound are not prominently detailed in the reviewed literature, the principles are well-established for related structures. The N-(substituted phenyl) amide motif is a common building block in medicinal chemistry, lending itself to conjugation with other fragments to produce complex hybrid molecules. mdpi.com

Functionalization for Supramolecular Assembly and Advanced Material Applications

Functionalization of the this compound scaffold can also be directed towards applications in materials science and supramolecular chemistry. This involves introducing specific functional groups that can direct the assembly of molecules into well-defined, higher-order structures through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces.

The crystal engineering of related small molecules provides a blueprint for this approach. For example, the crystal structure analysis of N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide , a molecule containing the N-(4-ethoxyphenyl) group, reveals specific intermolecular interactions. nih.gov In this case, the thioamide functional group participates in N-H···S hydrogen bonds, leading to the formation of inversion dimers. nih.gov The cyclohexane (B81311) ring and the phenyl ring adopt specific orientations relative to each other, governed by steric and electronic factors. nih.gov

Similarly, the crystal structure of N-(4-ethoxyphenyl)-3-oxobutanamide shows that the N-H group of each molecule forms an intermolecular hydrogen bond with a carbonyl oxygen atom of a neighboring molecule. This specific interaction results in the formation of antiparallel chains that propagate through the crystal lattice. researchgate.net

These directed interactions are fundamental to:

Crystal Engineering: Designing solids with predictable structures and properties.

Development of Advanced Materials: Creating materials where the macroscopic properties are controlled by the microscopic arrangement of the molecular components. This can include liquid crystals, gels, or functional thin films.

Biomaterial Design: Functionalizing surfaces or nanoparticles with molecules that can self-assemble or interact in a controlled way with biological systems. nih.gov

By strategically placing hydrogen bond donors and acceptors, or by modifying the aromatic and aliphatic parts of the molecule, it is possible to guide the self-assembly of this compound derivatives into desired supramolecular architectures.

Applications of E N 4 Ethoxyphenyl but 2 Enamide in Advanced Organic Synthesis and Materials Science Research

Utilization as a Building Block in Complex Molecule Synthesis

There is a lack of specific data on the use of (E)-N-(4-ethoxyphenyl)but-2-enamide as a foundational element in the synthesis of more complex molecules.

Precursor for Heterocyclic Compound Synthesis

While enamides are generally valuable precursors for the synthesis of N-heterocycles, no specific examples of this compound being used for this purpose have been documented in the available literature. The Povarov reaction, which utilizes enamides to form tetracyclic N-heterocycles, has been reported with other endocyclic enamides, but not with this specific compound. researchgate.net

Intermediate in Cascade and Domino Reactions

Cascade reactions, also known as domino reactions, are efficient synthetic processes that involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These reactions are advantageous for their high atom economy and reduction in waste. wikipedia.orgnih.gov Although α,β-unsaturated amides can theoretically participate in such reaction sequences, there are no specific studies detailing the involvement of this compound in cascade or domino reactions.

Role in Polymer Chemistry and Polymerization Reactions

The potential for this compound to act as a monomer or an additive in polymerization reactions has not been explored in the available scientific literature. Its α,β-unsaturated system suggests a theoretical capacity for polymerization, but no empirical studies have been published.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry investigates the formation of complex systems through non-covalent interactions. While molecules with amide and aromatic functionalities can participate in hydrogen bonding and π-π stacking, which are crucial for self-assembly, there is no research available on the specific supramolecular behavior of this compound.

Potential as a Ligand or Catalyst Precursor in Organometallic Chemistry

The nitrogen and oxygen atoms within this compound could potentially coordinate with metal centers, suggesting its use as a ligand in organometallic chemistry. However, no studies have been published that investigate its synthesis and application as a ligand or a precursor to a catalyst.

Environmental Fate and Degradation Studies Academic, Mechanistic Focus

Photodegradation Pathways and Byproduct Identification

No specific studies on the photodegradation of (E)-N-(4-ethoxyphenyl)but-2-enamide were found. Research in this area would typically involve irradiating the compound with simulated sunlight and identifying the resulting transformation products to elucidate the degradation pathways.

Hydrolytic Stability under Various pH Conditions and Catalysis

While the general principles of amide hydrolysis suggest that the stability of this compound would be pH-dependent, no specific experimental data on its hydrolysis rates under various pH conditions or the influence of catalysts were located.

Mechanistic Studies of Biotic and Abiotic Degradation in Controlled Systems

No mechanistic studies detailing the biotic (e.g., microbial) or abiotic degradation of this compound in controlled environmental systems such as soil or water simulations were identified.

Future Research Directions and Concluding Remarks

Emerging Methodologies for Synthesis and Functionalization of Unsaturated Amides

The development of efficient and selective methods for the synthesis of α,β-unsaturated amides is paramount for their broader application. Recent years have witnessed a shift towards more sustainable and atom-economical approaches.

Transition-metal catalysis has emerged as a powerful tool. Palladium-catalyzed processes, for instance, have been employed for the aerobic oxidative N-dealkylation/carbonylation of tertiary amines with olefins and carbon monoxide to furnish (E)-α,β-unsaturated amides. rsc.org Another innovative approach involves the palladium-catalyzed redox-neutral desaturation of saturated amides, which circumvents the need for external oxidants by utilizing the N-O bond as an internal driving force. nih.gov Nickel-based nanocatalysts are also showing promise in streamlining amide synthesis through reductive amidation of esters with nitro compounds, offering a more step-economical route. nih.govresearchgate.net

Furthermore, methods starting from readily available materials are gaining traction. A notable example is the regioselective synthesis of β,γ-unsaturated amides from unactivated alkenes and carbamoyl (B1232498) chlorides under mild conditions. nih.govacs.org While this produces a different isomer, subsequent isomerization could potentially offer a route to the desired α,β-conjugated system. The direct dehydrogenative synthesis of α,β-unsaturated secondary amides is another area of active research, aiming to overcome the challenges associated with this elusive transformation. nih.gov

Future work in this area could focus on:

Developing catalytic systems with enhanced chemo- and regioselectivity for the direct synthesis of α,β-unsaturated amides from simple precursors.

Expanding the substrate scope of existing methods to include a wider variety of functional groups.

Exploring photoredox catalysis and other green-chemistry-inspired approaches to minimize waste and energy consumption.

Investigating enzymatic or chemo-enzymatic strategies for highly selective syntheses under mild conditions.

Unexplored Reactivity Profiles and Novel Transformations of the (E)-N-(4-ethoxyphenyl)but-2-enamide Scaffold

The reactivity of α,β-unsaturated amides is dominated by their electrophilic nature at the β-carbon, making them excellent substrates for conjugate addition reactions. The thio-Michael addition, for example, has been successfully applied to α,β-unsaturated amides, even those with low reactivity. researchgate.netrsc.org However, a vast landscape of unexplored reactivity remains.

The this compound scaffold, with its electron-donating ethoxy group on the phenyl ring and the conjugated amide functionality, presents a unique electronic profile that could be exploited in novel transformations. Future research could investigate:

Asymmetric Catalysis: While conjugate additions are known, the development of highly enantioselective versions for the this compound scaffold remains a key objective. Bifunctional catalysts, such as iminophosphoranes, have shown promise in activating unactivated α,β-unsaturated amides for enantioselective sulfa-Michael additions. chemrxiv.org

[4+2] and other Cycloaddition Reactions: The double bond in the butenamide backbone could potentially act as a dienophile in Diels-Alder reactions or participate in other pericyclic reactions, providing access to complex cyclic structures.

C-H Functionalization: Direct functionalization of the C-H bonds of the butenyl chain or the aromatic ring, enabled by directing group strategies, could lead to rapid diversification of the core structure. acs.org

Polymerization: The unsaturated nature of the molecule suggests its potential as a monomer in polymerization reactions, possibly leading to novel poly(ester amide)s or other functional polymers. mdpi.com

Advanced Characterization Techniques for Dynamic Systems and Intermediates

Understanding the mechanisms of the reactions involving this compound and characterizing the transient intermediates formed are crucial for optimizing existing methods and discovering new transformations. Advanced characterization techniques are indispensable for probing these dynamic systems.

Spectroscopic and Microscopic Techniques:

In-situ Spectroscopy: Techniques like in-situ Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products during a reaction, offering valuable kinetic and mechanistic insights. numberanalytics.com

Advanced Mass Spectrometry: Techniques such as gas chromatography-mass spectrometry (GC-MS) are vital for identifying and quantifying small molecules in complex mixtures, which is essential for reaction monitoring and byproduct analysis. frontiersin.org

X-ray Absorption Spectroscopy (XAS): For reactions involving metal catalysts, XAS can provide detailed information about the electronic structure, coordination environment, and oxidation state of the metal center, helping to elucidate the nature of the active catalytic species. escholarship.orgmdpi.com

Cryo-Electron Microscopy (cryo-EM): This technique is emerging as a powerful tool for studying the structure of complex molecules and reaction intermediates at near-atomic resolution. numberanalytics.com

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, predict the structures of transition states and intermediates, and understand the origins of selectivity. researchgate.net This theoretical approach complements experimental studies and can guide the design of new catalysts and reactions.

By combining these advanced techniques, researchers can gain a comprehensive understanding of the reaction dynamics, from the bulk properties down to the molecular level.

Broader Implications for Synthetic Methodology Development and Material Innovation

The research directions outlined above for this compound and related α,β-unsaturated amides have significant implications for the broader fields of synthetic chemistry and materials science.

Synthetic Methodology: The development of novel synthetic methods for this class of compounds contributes to the toolbox of organic chemists, enabling the construction of complex molecules with greater efficiency and selectivity. The insights gained from mechanistic studies can inform the design of new catalysts and reactions with broader applicability. The push towards more sustainable and atom-economical processes aligns with the growing demand for green chemistry. nih.gov

Material Innovation: α,β-Unsaturated amides are valuable building blocks for the synthesis of functional materials. The amide bond imparts rigidity and hydrogen-bonding capabilities, which can influence the macroscopic properties of polymers. nih.gov The introduction of unsaturation provides a handle for cross-linking or post-polymerization modification, allowing for the tuning of material properties. mdpi.com The exploration of this compound as a monomer or cross-linking agent could lead to the development of new polymers with tailored thermal, mechanical, and optical properties for a range of applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-(4-ethoxyphenyl)but-2-enamide, and how can purity be optimized?

- Methodology :

- Step 1 : Start with 4-ethoxyaniline and but-2-enoyl chloride in a nucleophilic acyl substitution reaction under inert conditions (e.g., nitrogen atmosphere). Use a base like triethylamine to neutralize HCl byproducts .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (E)-isomer. Confirm stereochemistry using NOESY NMR to distinguish (E) and (Z) configurations .

- Purity Optimization : Recrystallize from ethanol/water mixtures. Monitor by HPLC (C18 column, 70:30 acetonitrile/water mobile phase) to achieve ≥98% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Key Techniques :

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and ethoxy C-O stretch (~1250 cm⁻¹) .

- NMR : Use - and -NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm; enamide protons at δ 6.3–6.5 ppm (E-isomer)) .

- XRD : For crystal structure determination, use SHELX suite (SHELXT for solution, SHELXL for refinement). Validate hydrogen bonding with graph set analysis (e.g., R(8) motifs) .

Q. How can solubility and stability be assessed for in vitro assays?

- Protocol :

- Solubility : Test in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λ = 254 nm). Centrifuge at 15,000 rpm to remove precipitates .

- Stability : Incubate at 37°C in PBS for 24–72 hours. Monitor degradation via LC-MS; quantify parent compound loss using calibration curves .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., hydrogen bonding vs. steric clashes) be resolved?

- Analytical Workflow :

- Step 1 : Validate the structure using PLATON (ADDSYM for symmetry checks) and check for missed symmetry with RIGUI in Olex2 .

- Step 2 : Analyze Hirshfeld surfaces to resolve steric clashes. Compare hydrogen bond donor-acceptor distances with Etter’s rules (e.g., O···H-N < 2.5 Å) .

- Step 3 : Use DFT calculations (B3LYP/6-31G*) to model energetically favorable conformers if experimental data remains ambiguous .

Q. What strategies are effective for elucidating metabolic pathways of this compound?

- In Vivo/In Vitro Approaches :

-

Step 1 : Administer the compound to liver microsomes (human or rodent). Extract metabolites with ethyl acetate; identify via UPLC-QTOF-MS .

-

Step 2 : Synthesize proposed metabolites (e.g., O-deethylated or hydroxylated derivatives) for co-elution studies. Use isotopic labeling (e.g., ) to track biotransformation .

-

Key Pathways : Anticipate CYP450-mediated oxidation (CYP3A4/2D6) and glucuronidation based on structural analogs (Table 1) .

Table 1 : Predicted Metabolites and Analytical Signatures

Metabolite m/z (M+H)+ Retention Time (min) Parent Compound 234.12 8.2 O-Deethylated Derivative 206.09 6.5 Hydroxylated Derivative 250.11 7.8

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

- Experimental Design :

- Analog Synthesis : Modify the ethoxy group (e.g., replace with methoxy or fluorine) or enamide geometry (Z-isomer). Assess purity via chiral HPLC .

- Bioassays : Test analogs in kinase inhibition assays (e.g., EGFR, IC determination) or anti-inflammatory models (COX-2 ELISA). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Q. What methodologies address discrepancies in biological activity across studies?

- Troubleshooting :

- Contamination Checks : Screen for endotoxins (LAL assay) or heavy metals (ICP-MS) if cell toxicity is inconsistent .

- Batch Variability : Perform PCA on NMR spectra of different batches to detect impurities influencing activity .

- Positive Controls : Include reference compounds (e.g., afatinib for kinase assays) to validate assay conditions .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.